3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring, a difluoromethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole and oxadiazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the synthesis may involve the use of palladium-catalyzed coupling reactions, followed by cyclization steps to form the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: These compounds share the benzodiazole ring structure and may have similar biological activities.
Oxadiazole derivatives: Compounds with the oxadiazole ring are known for their diverse chemical properties and applications.
Uniqueness
What sets 3-{[2-(DIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-N-[(4-FLUOROPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE apart is its unique combination of structural features, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C19H14F3N5O2 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-[[2-(difluoromethyl)benzimidazol-1-yl]methyl]-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H14F3N5O2/c20-12-7-5-11(6-8-12)9-23-18(28)19-25-15(26-29-19)10-27-14-4-2-1-3-13(14)24-17(27)16(21)22/h1-8,16H,9-10H2,(H,23,28) |
InChI Key |
ZHNBYTGRNLKLHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=NOC(=N3)C(=O)NCC4=CC=C(C=C4)F)C(F)F |
Origin of Product |
United States |
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